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molecular formula C8H8N2O2 B008531 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 106429-58-7

5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B008531
M. Wt: 164.16 g/mol
InChI Key: UBXKTZMRHQPCFZ-UHFFFAOYSA-N
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Patent
USRE033948

Procedure details

25.7 g (0.157 mol) of 20b in DMF are stirred with 81.7 g (0.939 mol) of manganese(IV) oxide for 2 days in analogy to Example 8b.
Name
Quantity
25.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
81.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH2:11][OH:12])=[CH:10][C:4]=2[NH:3]1>CN(C=O)C.[O-2].[Mn+4].[O-2]>[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]=[O:12])=[CH:10][C:4]=2[NH:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
O=C1NC2=C(N1)C=CC(=C2)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
81.7 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1NC2=C(N1)C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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